molecular formula C12H21N3O6S B1680961 S-Ethylglutathione CAS No. 24425-52-3

S-Ethylglutathione

Cat. No.: B1680961
CAS No.: 24425-52-3
M. Wt: 335.38 g/mol
InChI Key: HMFDVPSBWOHOAP-YUMQZZPRSA-N
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Description

S-Ethylglutathione (S-Et-Glu) is a tripeptide derivative of glutathione (γ-glutamylcysteinylglycine) in which the sulfur atom of the cysteine residue is covalently bonded to an ethyl group via a thioether linkage. This modification enhances its hydrophobicity and alters its reactivity compared to unmodified glutathione (GSH). S-Et-Glu is biosynthesized enzymatically through glutathione S-transferase (GST)-mediated conjugation of glutathione with ethyl-containing electrophiles, such as ethyl halides or metabolites like phenacetin-derived ethylating agents .

Properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O6S/c1-2-22-6-8(11(19)14-5-10(17)18)15-9(16)4-3-7(13)12(20)21/h7-8H,2-6,13H2,1H3,(H,14,19)(H,15,16)(H,17,18)(H,20,21)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFDVPSBWOHOAP-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179183
Record name S-Ethyl glutathione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24425-52-3
Record name S-Ethyl glutathione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024425523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Ethyl glutathione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-ETHYL GLUTATHIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W95D60F4J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Ethylglutathione typically involves the reaction of glutathione with ethylating agents. One common method is the reaction of glutathione with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at room temperature, and the product is purified by techniques such as high-performance liquid chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated purification systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

S-Ethylglutathione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antioxidant Properties

S-Ethylglutathione exhibits significant antioxidant properties, which are critical for combating oxidative stress in biological systems. Oxidative stress is linked to various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

  • Mechanism of Action : this compound functions by neutralizing free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. It is involved in the regeneration of other antioxidants, such as vitamins C and E, enhancing their efficacy in cellular defense mechanisms.
  • Research Findings : Studies have demonstrated that this compound can effectively reduce markers of oxidative stress in cell cultures and animal models. For instance, it has been shown to lower malondialdehyde levels—a marker of lipid peroxidation—indicating its protective role against oxidative damage .

Detoxification

This compound plays a vital role in detoxifying harmful substances in the body. It is particularly important in the conjugation and excretion of xenobiotics and heavy metals.

  • Heavy Metal Chelation : Research indicates that this compound can inhibit the uptake of toxic metals such as mercury by promoting their excretion through conjugation reactions . This property makes it a candidate for therapeutic strategies against heavy metal poisoning.
  • Clinical Implications : The detoxification capabilities of this compound are being explored in clinical settings for patients exposed to environmental toxins or undergoing chemotherapy, where oxidative stress is prevalent.

Neuroprotective Effects

The neuroprotective effects of this compound have been a focus of research due to its potential in treating neurodegenerative diseases.

  • Mechanism : By reducing oxidative stress and inflammation in neuronal tissues, this compound may help preserve cognitive function and neuronal integrity .
  • Case Studies : In animal models of Parkinson's disease, administration of this compound has shown promise in mitigating motor deficits and improving overall neurological health .

Skin Health Applications

This compound is increasingly used in dermatological applications due to its skin-whitening properties and ability to combat photoaging.

  • Skin Whitening : The compound inhibits melanin production by reducing oxidative stress in melanocytes, making it a popular ingredient in cosmetic formulations aimed at skin brightening .
  • Anti-Aging Effects : Its antioxidant properties help protect skin cells from UV-induced damage, thereby reducing signs of aging such as wrinkles and fine lines .

Potential Therapeutic Uses

Emerging research suggests that this compound could be beneficial in various therapeutic contexts:

  • Cancer Therapy : By enhancing the efficacy of chemotherapeutic agents through its antioxidant properties, this compound may improve treatment outcomes for cancer patients .
  • Metabolic Disorders : Studies indicate that supplementation with this compound may help manage conditions like insulin resistance and metabolic syndrome by modulating oxidative stress levels .

Data Summary Table

Application AreaMechanism/EffectResearch Findings
Antioxidant PropertiesNeutralizes free radicalsReduces oxidative stress markers
DetoxificationChelates heavy metalsInhibits mercury uptake
Neuroprotective EffectsReduces inflammation and oxidative stressImproves motor function in models
Skin HealthInhibits melanin productionPromotes skin whitening
Potential Therapeutic UsesEnhances efficacy of cancer therapiesImproves outcomes in metabolic disorders

Mechanism of Action

S-Ethylglutathione exerts its effects primarily through its antioxidant properties. It can scavenge reactive oxygen species and reactive nitrogen species, thereby protecting cells from oxidative damage. The ethylation of the thiol group may enhance its stability and reactivity compared to glutathione. This compound can also modulate redox-sensitive signaling pathways and influence gene expression related to oxidative stress responses .

Comparison with Similar Compounds

Key Functions and Relevance :

  • Detoxification: S-Et-Glu acts as a conjugating agent for xenobiotics, facilitating their excretion. For example, it neutralizes the alkylating metabolite of phenacetin, forming a non-toxic conjugate that reduces protein binding and subsequent toxicity .
  • Antioxidant Role : S-Et-Glu exhibits protective effects against oxidative stress in cardiac tissue, as demonstrated in studies on functional rat heart disorders .
  • Enzyme Substrate : It serves as a substrate for phytochelatin synthase (AtPCS1), which catalyzes the synthesis of S-alkyl phytochelatins (PCs) in plants, aiding heavy metal detoxification .

S-Et-Glu belongs to a family of S-alkylglutathione derivatives. Below is a comparative analysis with structurally and functionally related compounds:

Structural and Functional Comparisons
Compound Structure Modification Key Properties Biological Roles Reference(s)
S-Methylglutathione (S-Me-Glu) Methyl group attached to cysteine sulfur Higher polarity than S-Et-Glu; faster enzymatic turnover. Modulates NMDA glutamate receptors , promotes DNA oxidation , and substitutes cysteine in yeast glutathione synthesis .
S-Allylmercaptoglutathione Allylmercapto group (-SCH2CH2CH2) Contains a reactive thiol-allyl group; redox-active. Substrate for glutathione reductase (GR), enabling NADPH-dependent redox cycling .
S-Propylglutathione (S-Pr-Glu) Propyl group attached to sulfur Increased hydrophobicity compared to S-Et-Glu. Inhibits kainate-evoked dopamine release in mouse striatal slices ; slower PC2 synthesis rates in plants compared to S-Et-Glu .
Unmodified Glutathione (GSH) Free thiol group (-SH) High nucleophilicity; primary cellular antioxidant. Detoxifies electrophiles, maintains redox balance, and regulates apoptosis .
Reactivity and Enzyme Interactions
  • Phytochelatin Synthase Activity :
    S-Et-Glu is more efficiently utilized by AtPCS1 than longer alkyl derivatives (e.g., S-hexylglutathione). Rates of PC2 synthesis:

    Substrate PC2 Synthesis Rate (mmol·min⁻¹·mg⁻¹)
    S-Methylglutathione 0.18 ± 0.03
    S-Ethylglutathione 0.22 ± 0.05
    S-Propylglutathione 0.15 ± 0.02

    Data from in vitro assays with AtPCS1-FLAG .

  • Dopamine Release Modulation :
    S-Et-Glu inhibits AMPA-evoked dopamine release in mouse striatal slices at 1 mM, while S-propyl and S-butyl derivatives show broader inhibitory effects on kainate responses .

Analytical Chemistry

S-Et-Glu is used as a model compound for developing high-performance liquid chromatography (HPLC) methods. Its derivatization with o-phthalaldehyde/2-mercaptoethanol (OPA/MCE) enables sensitive fluorescence detection, aiding in the analysis of glutathione conjugates in biological samples .

Therapeutic Potential
  • Heavy Metal Detoxification : Its role in phytochelatin synthesis highlights utility in bioremediation strategies for metal-contaminated environments .
Limitations and Challenges
  • Enzymatic Specificity: GST isoforms exhibit variable efficiency in S-Et-Glu synthesis, limiting its endogenous production in certain tissues .
  • Toxicity Risks: While S-Et-Glu itself is non-toxic, its precursors (e.g., ethyl halides) are carcinogenic, necessitating careful handling in industrial applications .

Biological Activity

S-Ethylglutathione (SEG) is a derivative of glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, known for its critical role in cellular redox balance and detoxification processes. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound functions primarily as an antioxidant, scavenging reactive oxygen species (ROS) and contributing to the cellular defense against oxidative stress. Its structural similarity to GSH allows it to participate in various biochemical reactions, including:

  • S-glutathionylation : This post-translational modification involves the addition of glutathione to proteins, influencing their function and stability. This compound can enhance this process, potentially modulating signaling pathways involved in cell survival and apoptosis .
  • Enzyme Modulation : SEG has been shown to interact with glutathione S-transferases (GSTs), enzymes that facilitate the conjugation of GSH to xenobiotics, thereby aiding in their detoxification . The alkyl chain length in derivatives like SEG affects their inhibitory activity on GSTs, with longer chains generally enhancing enzyme inhibition .

Therapeutic Potential

The therapeutic applications of this compound are under investigation across various fields:

  • Cancer Therapy : Studies suggest that SEG may enhance the efficacy of chemotherapeutic agents by reducing oxidative stress in cancer cells. By modulating GSH levels, SEG can potentially sensitize tumor cells to treatment .
  • Neuroprotection : Given its antioxidant properties, SEG is being explored for its potential in neurodegenerative diseases. It may help mitigate oxidative damage associated with conditions like Alzheimer's and Parkinson's disease .
  • Metabolic Disorders : Research indicates that SEG may play a role in managing metabolic disorders by improving insulin sensitivity and reducing inflammation .

Case Studies

  • Lung Cancer Study : A study investigated the anti-cancer activity of this compound in lung cancer models. Results indicated that SEG significantly inhibited cell proliferation and induced apoptosis through modulation of redox status .
  • Oxidative Stress in Neurodegeneration : In a model of neurodegeneration, SEG administration led to reduced markers of oxidative stress and improved cognitive function, suggesting its potential as a neuroprotective agent .
  • Diabetes Management : A clinical trial assessed the effects of SEG on insulin sensitivity in diabetic patients. Participants receiving SEG showed improved glycemic control compared to the placebo group, highlighting its potential role in diabetes management .

Data Table

Study Focus Findings
Lung Cancer StudyAnti-cancer effectsSignificant inhibition of cell proliferation and induction of apoptosis with SEG treatment
Neurodegeneration ModelNeuroprotectionReduced oxidative stress markers; improved cognitive function with SEG administration
Diabetes Management TrialInsulin SensitivityImproved glycemic control in diabetic patients receiving SEG compared to placebo

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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